Maltulose monohydrate
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Overview
Description
Maltulose monohydrate is a disaccharide derivative of maltose . It is also known as 4-O-α-D-Glucopyranosyl-D-fructose . It has a molecular weight of 360.31 .
Synthesis Analysis
Maltulose can be synthesized from maltose dissolved in a phosphate buffer, maintained in a liquid state under subcritical water conditions . The optimal conditions for the production of maltulose were found to be a temperature of 115°C, with an average residence time of 10 minutes .
Molecular Structure Analysis
The empirical formula of this compound is C12H22O11 · H2O . The SMILES string representation is O.OC[C@H]1OC@HCOC@@(CO)[C@H]2O)C@HC@@H[C@@H]1O .
Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It has a melting point of 113°C . It has an optical activity of [α]22/D +57°, c = 2 in H2O .
Scientific Research Applications
Maltulose, an isomer of maltose, is formed during manufacturing processes like the sterilization of enteral formulas and drying of pasta products. It has been identified as a suitable indicator to assess heat treatment during manufacturing and to monitor storage conditions in food products (García‐Bantos et al., 2002); (Garcı́a-Baños et al., 2004).
In a nutritional context, maltulose has been studied for its effects on hepatic lipogenic enzyme activities in rats. It was found that rats fed maltulose had similar hepatic glucose-6-phosphate dehydrogenase (G6PD) and malic enzyme (ME) activities to rats fed maltose, suggesting that maltulose is less lipogenic than sucrose (Michaelis et al., 1986).
The formation of maltulose during the saccharification of starch has been investigated, showing that factors like temperature, pH, and DE of the liquefied starch significantly influence maltulose formation. This is important in the glucose manufacturing process (Dias & Panchal, 1987).
Research has also explored the isomerization of disaccharides in subcritical aqueous ethanol, which can promote the production of keto-disaccharides like maltulose from aldo-disaccharides. This is significant for understanding the chemical transformations of carbohydrates under various conditions (Gao et al., 2016).
Maltulose has been identified as an indicator of quality and processing conditions in various food products, including pasta, cookies, crackers, and breakfast cereals. Its presence and concentration can reflect the intensity of heat treatment and other processing variables (Garcı́a-Baños et al., 2000); (Garcı́a-Baños et al., 2004).
Future Directions
Properties
IUPAC Name |
(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h5-15,17-21H,1-3H2;1H2/t5-,6-,7-,8-,9+,10-,11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNLNTFVNSVIFH-OEFDZIMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207511-09-9 |
Source
|
Record name | D-Fructose, 4-O-α-D-glucopyranosyl-, monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207511-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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